molecular formula C10H6BrFO2S B140658 Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 154650-60-9

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B140658
Key on ui cas rn: 154650-60-9
M. Wt: 289.12 g/mol
InChI Key: XEGDUZMNLBMBHT-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

Using analogous reaction condition and reagents as described in Example 25 for the preparation of I-25a, 4-bromo-2,6-difluoro-benzaldehyde (I-26a: 2.8 g, 12.8 mmol) was reacted with TEA (1.66 g, 16.47 mmol), mercapto-acetic acid methyl ester (1.47 g, 13.83 mmol) and acetonitrile (50 mL) to afford crude product. Purification by column chromatography on silica gel (2% ethyl acetate in hexane) afforded 2.3 g of the product (64% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8](F)[C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.[CH3:12][O:13][C:14](=[O:17])[CH2:15][SH:16]>C(#N)C>[CH3:12][O:13][C:14]([C:15]1[S:16][C:8]2[CH:9]=[C:2]([Br:1])[CH:3]=[C:4]([F:11])[C:5]=2[CH:6]=1)=[O:17]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)F)F
Step Two
Name
TEA
Quantity
1.66 g
Type
reactant
Smiles
Name
Quantity
1.47 g
Type
reactant
Smiles
COC(CS)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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